molecular formula C22H14FN3O4 B3906293 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide

Cat. No.: B3906293
M. Wt: 403.4 g/mol
InChI Key: UVKXZZDWNFNTGO-DHZHZOJOSA-N
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Description

“N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide” is an organic compound that contains several functional groups, including a benzoxazole, a nitrophenyl group, and an acrylamide . These groups suggest that the compound could have interesting chemical properties and potential applications, particularly in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzoxazole ring, which is a fused ring system containing a benzene ring and an oxazole ring . It also contains a fluorophenyl group, which is a phenyl ring with a fluorine atom attached, and a nitrophenyl group, which is a phenyl ring with a nitro group attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The benzoxazole ring is aromatic and relatively stable . The nitro group is electron-withdrawing and could make the phenyl ring it’s attached to more susceptible to electrophilic aromatic substitution . The acrylamide group could potentially undergo reactions at the carbonyl group or the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given the presence of the aromatic rings and the amide group . The fluorine atom could influence its polarity and potentially its solubility in different solvents .

Future Directions

Benzoxazoles and nitrophenyl compounds are areas of active research in medicinal chemistry, and new compounds with these groups are continually being synthesized and tested for biological activity . This compound, with its combination of these groups, could be an interesting subject for future study.

Properties

IUPAC Name

(E)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O4/c23-18-7-2-1-6-17(18)22-25-19-13-15(9-10-20(19)30-22)24-21(27)11-8-14-4-3-5-16(12-14)26(28)29/h1-13H,(H,24,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKXZZDWNFNTGO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide
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N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide
Reactant of Route 6
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide

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